
3-Propylsulfamoyl-benzoic acid
説明
3-Propylsulfamoyl-benzoic acid is an organic sulfonamide compound. It has a CAS Number of 7326-75-2 and a linear formula of C10H13NO4S . It is also known by its IUPAC name, 3-[(propylamino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The molecular formula of 3-Propylsulfamoyl-benzoic acid is C10H13NO4S . Its average mass is 243.279 Da and its monoisotopic mass is 243.056534 Da .科学的研究の応用
Medicine: Antimicrobial Agent Development
3-Propylsulfamoyl-benzoic acid: has potential applications in the development of new antimicrobial agents. Its structural properties could be harnessed to create compounds that target specific bacterial enzymes or pathways, contributing to the fight against antibiotic resistance .
Agriculture: Plant Growth and Protection
In agriculture, this compound could be explored for its biostimulant properties. It may enhance plant growth and yield by improving nutrient uptake or acting as a defense booster against pathogens .
Industrial Applications: Chemical Synthesis
Industrially, 3-Propylsulfamoyl-benzoic acid can serve as a building block in chemical synthesis. Its benzoic acid moiety is a versatile precursor in the synthesis of polymers, dyes, and other industrial chemicals .
Environmental Science: Green Chemistry
Environmental applications of 3-Propylsulfamoyl-benzoic acid include its use in green chemistry. As a compound that can be derived from renewable resources, it aligns with the principles of sustainability and reduced environmental impact .
Biotechnology: Proteomics Research
In biotechnology, particularly proteomics research, 3-Propylsulfamoyl-benzoic acid could be used in the preparation of samples or as a reagent in the analysis of protein structures and functions .
Material Science: Advanced Material Fabrication
Lastly, in material science, this compound’s unique properties might be valuable in the fabrication of advanced materials with specific electrical, optical, or mechanical properties .
特性
IUPAC Name |
3-(propylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHAVOBIYIELGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368687 | |
| Record name | 3-Propylsulfamoyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylsulfamoyl-benzoic acid | |
CAS RN |
7326-75-2 | |
| Record name | 3-[(Propylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylsulfamoyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



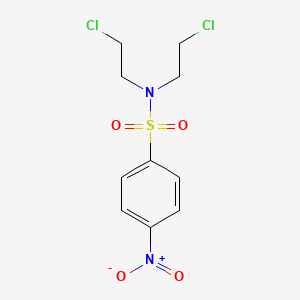

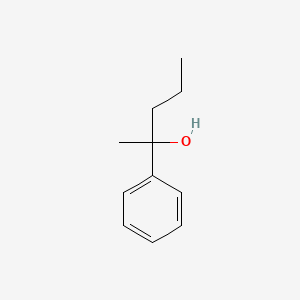


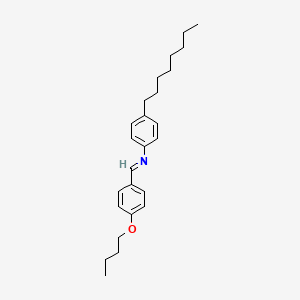
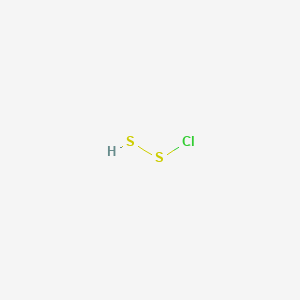
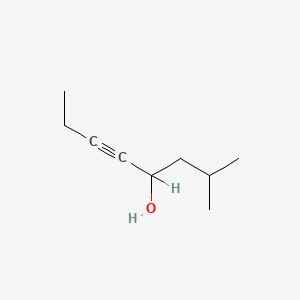




![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)
